molecular formula C27H23N3O3 B2516937 3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866728-78-1

3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2516937
CAS No.: 866728-78-1
M. Wt: 437.499
InChI Key: ZSYWKZAKKGARIG-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H23N3O3 and its molecular weight is 437.499. The purity is usually 95%.
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Biological Activity

The compound 3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C20H20N4O2
  • CAS Number : 488114-28-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various quinoline derivatives. The compound has been evaluated for its efficacy against several bacterial strains. For instance, derivatives containing similar structural motifs have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL) against Staphylococcus aureusMIC (µg/mL) against Escherichia coli
This compoundTBDTBD
Comparative Agent (Ampicillin)3216

Note: TBD indicates that specific data for this compound is not yet available in the literature.

Anticancer Activity

Preliminary investigations into the anticancer properties of related pyrazoloquinoline compounds suggest a potential for cytotoxic effects on cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values indicating moderate to high cytotoxicity against breast cancer cell lines (MDA-MB-231).

CompoundIC50 (µM) against MDA-MB-231
This compoundTBD
Reference Compound27.6

The biological activity of quinoline derivatives often involves interaction with specific cellular targets. For instance:

  • DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Antioxidant Activity : The presence of methoxy groups in the structure may contribute to antioxidant properties by scavenging free radicals.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications at various positions on the quinoline ring and substituents can significantly influence their pharmacological profiles.

  • Substituent Effects : Electron-donating groups tend to enhance antibacterial activity.
  • Ring Modifications : Alterations in ring structure can impact both solubility and bioavailability.

Case Studies

Several studies have explored related compounds with promising results:

  • Study on Antibacterial Activity : A series of quinoline derivatives were synthesized and tested for their antibacterial effects. The results indicated that compounds with similar structural features exhibited significant antibacterial properties.
  • Cytotoxicity Assessment : Research involving structural analogs showed that modifications led to varying degrees of cytotoxicity against different cancer cell lines.

Properties

IUPAC Name

5-(4-ethylphenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3/c1-3-17-7-9-19(10-8-17)26-22-15-30(14-18-5-4-6-20(11-18)31-2)23-13-25-24(32-16-33-25)12-21(23)27(22)29-28-26/h4-13,15H,3,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYWKZAKKGARIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC(=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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